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molecular formula C13H17NO2 B8048954 8-Phenyl-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 198649-62-6

8-Phenyl-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No. B8048954
M. Wt: 219.28 g/mol
InChI Key: SHWMIZAOLFMOSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08691828B2

Procedure details

A mixture of 1,4-dioxa-8-azaspiro[4.5]decane (0.65 mL, 5.0 mmol), 1,1′-binaphthalene-2,2′-diylbis(diphenylphosphane) (255 mg, 0.375 mmol), sodium 2-methylpropan-2-olate (1.44 g, 15 mmol), bromobenzene (0.684 mL, 6.5 mmol), tris(dibenzylideneacetone) dipalladium(0) (114 mg, 0.125 mmol) and toluene (15 mL) was stirred at 110° C. for 5 h under Ar atmosphere. Water was added to quench the reaction. The organic materials were extracted with EtOAc. The combined extracts were washed with brine, dried over Na2SO4 and filtered. After removal of the solvent at reduced pressure, the residue was purified by column chromatography (Purif, silica gel, 90:10 hexane/EtOAc to 50:50 hexane/EtOAc) to give the title compound (1.09 g, 99%) as an orange oil:
Quantity
0.65 mL
Type
reactant
Reaction Step One
Quantity
1.44 g
Type
reactant
Reaction Step One
Quantity
0.684 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
114 mg
Type
catalyst
Reaction Step One
Quantity
255 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
99%

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2([CH2:10][CH2:9][NH:8][CH2:7][CH2:6]2)[O:4][CH2:3][CH2:2]1.CC([O-])(C)C.[Na+].Br[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.C1(C)C=CC=CC=1>[Pd].[Pd].C(=CC(C=CC1C=CC=CC=1)=O)C1C=CC=CC=1.C(=CC(C=CC1C=CC=CC=1)=O)C1C=CC=CC=1.C(=CC(C=CC1C=CC=CC=1)=O)C1C=CC=CC=1.C1(C2C3C(=CC=CC=3)C=CC=2P(C2C=CC=CC=2)C2C=CC=CC=2)C2C(=CC=CC=2)C=CC=1P(C1C=CC=CC=1)C1C=CC=CC=1.O>[C:18]1([N:8]2[CH2:9][CH2:10][C:5]3([O:4][CH2:3][CH2:2][O:1]3)[CH2:6][CH2:7]2)[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1 |f:1.2,5.6.7.8.9|

Inputs

Step One
Name
Quantity
0.65 mL
Type
reactant
Smiles
O1CCOC12CCNCC2
Name
Quantity
1.44 g
Type
reactant
Smiles
CC(C)(C)[O-].[Na+]
Name
Quantity
0.684 mL
Type
reactant
Smiles
BrC1=CC=CC=C1
Name
Quantity
15 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
114 mg
Type
catalyst
Smiles
[Pd].[Pd].C(C1=CC=CC=C1)=CC(=O)C=CC1=CC=CC=C1.C(C1=CC=CC=C1)=CC(=O)C=CC1=CC=CC=C1.C(C1=CC=CC=C1)=CC(=O)C=CC1=CC=CC=C1
Name
Quantity
255 mg
Type
catalyst
Smiles
C1(=C(C=CC2=CC=CC=C12)P(C1=CC=CC=C1)C1=CC=CC=C1)C1=C(C=CC2=CC=CC=C12)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
was stirred at 110° C. for 5 h under Ar atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
the reaction
EXTRACTION
Type
EXTRACTION
Details
The organic materials were extracted with EtOAc
WASH
Type
WASH
Details
The combined extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
After removal of the solvent at reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography (Purif, silica gel, 90:10 hexane/EtOAc to 50:50 hexane/EtOAc)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C1(=CC=CC=C1)N1CCC2(OCCO2)CC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.09 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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